2-Cyclohexylthiazole-5-carbaldehyde
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Overview
Description
2-Cyclohexylthiazole-5-carbaldehyde is an organic compound with the molecular formula C10H13NOS It features a thiazole ring substituted with a cyclohexyl group at the 2-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylthiazole-5-carbaldehyde can be synthesized from (2-Cyclohexylthiazol-5-yl)methanol. The synthesis involves the oxidation of the alcohol group to an aldehyde group. Common oxidizing agents used for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the cyclohexyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed
Oxidation: 2-Cyclohexylthiazole-5-carboxylic acid
Reduction: 2-Cyclohexylthiazole-5-methanol
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Cyclohexylthiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexylthiazole-5-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexylthiazole-4-carbaldehyde
- 2-Cyclohexylthiazole-5-carboxylic acid
- 2-Cyclohexylthiazole-5-methanol
Uniqueness
2-Cyclohexylthiazole-5-carbaldehyde is unique due to the specific positioning of the cyclohexyl and aldehyde groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a range of derivatives further enhances its utility in research and industry.
Biological Activity
2-Cyclohexylthiazole-5-carbaldehyde is a heterocyclic compound known for its diverse biological activities. This compound, characterized by a thiazole ring and an aldehyde functional group, has been the subject of various studies focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article compiles findings from multiple sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C8H9NOS
- Molecular Weight : 167.23 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring substituted with a cyclohexyl group at the 2-position and an aldehyde group at the 5-position, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant bacterial strains.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Induction of apoptosis via CDK inhibition |
MCF-7 | 15 | Disruption of cell cycle progression |
The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The thiazole ring facilitates binding to target proteins, leading to modulation of their activity. For instance, it has been shown to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy, thus enhancing the efficacy of other chemotherapeutic agents .
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of thiazole compounds, including this compound, exhibited synergistic effects when combined with traditional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance.
- Anticancer Research : In another investigation, researchers explored the effects of this compound on drug-resistant cancer cells. The results showed that it significantly increased the intracellular concentration of paclitaxel in resistant cell lines, indicating its potential as an adjuvant therapy in cancer treatment .
Properties
IUPAC Name |
2-cyclohexyl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXFRGUUPATMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-92-2 |
Source
|
Record name | 2-cyclohexyl-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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